molecular formula C18H22N2O2 B3174346 N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide CAS No. 953719-01-2

N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide

Cat. No. B3174346
CAS RN: 953719-01-2
M. Wt: 298.4 g/mol
InChI Key: ITNMDBCEYGRPPR-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide, also known as NAMPA, is an organic compound belonging to the family of amides. It is a white solid with a melting point of 195-196°C and a molecular weight of 295.38 g/mol. NAMPA is a synthetic compound that is used in various scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

Synthesis and Structure Analysis

  • N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and its structure elucidated through various techniques. It crystallizes in the orthorhombic system and exhibits intermolecular hydrogen bonding. This research is significant for understanding the compound's properties and potential applications in fields like drug development (Sharma et al., 2018).

Anticancer Drug Development

  • The synthesized compound mentioned above shows potential as an anticancer drug, targeting the VEGFr receptor. This finding is crucial for developing new therapies for cancer treatment (Sharma et al., 2018).

Chemical Synthesis and Applications

  • The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been studied for its application in natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).

Antimicrobial Activity

  • Novel synthesized compounds, including N-(3-amino-2-methylphenyl)-2-(2-isopropylphenoxy)-acetamide derivatives, have been evaluated for their antimicrobial activity against various microorganisms. This research contributes to the development of new antimicrobial agents (Mistry, Desai, & Intwala, 2009).

Coordination Chemistry and Antioxidant Activity

  • Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. Their antioxidant activity was determined, showing significant potential for various applications (Chkirate et al., 2019).

Green Synthesis and Industrial Applications

  • A novel Pd/C catalyst was developed for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in the production of azo disperse dyes. This method offers an environmentally friendly alternative for industrial synthesis (Zhang Qun-feng, 2008).

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-(2-propan-2-ylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)14-7-4-5-10-17(14)22-11-18(21)20-16-9-6-8-15(19)13(16)3/h4-10,12H,11,19H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNMDBCEYGRPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)COC2=CC=CC=C2C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201172143
Record name N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

953719-01-2
Record name N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=953719-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Amino-2-methylphenyl)-2-[2-(1-methylethyl)phenoxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201172143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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